Cas no 701928-17-8 (2-phenyl-1-4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-ylethan-1-one)

2-Phenyl-1-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one is a specialized organic compound featuring a phenylacetyl moiety linked to a piperazine ring, which is further substituted with a mesitylenesulfonyl group. This structure confers stability and reactivity, making it valuable in pharmaceutical and agrochemical research. The sulfonyl group enhances electrophilic character, facilitating nucleophilic substitution reactions, while the piperazine core offers versatility in forming derivatives. Its well-defined stereochemistry and purity ensure reproducibility in synthetic applications. The compound is particularly useful in the development of bioactive molecules, serving as an intermediate in the synthesis of potential therapeutic agents. Its robust stability under various conditions further supports its utility in complex organic transformations.
2-phenyl-1-4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-ylethan-1-one structure
701928-17-8 structure
Product Name:2-phenyl-1-4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-ylethan-1-one
CAS No:701928-17-8
MF:C21H26N2O3S
MW:386.507744312286
CID:5436828
Update Time:2025-10-31

2-phenyl-1-4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-ylethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-(mesitylsulfonyl)-4-(phenylacetyl)piperazine
    • 2-phenyl-1-4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-ylethan-1-one
    • InChI Key: JSIDNFHSYLKLRG-UHFFFAOYSA-N
    • SMILES: S(=O)(=O)(N1CCN(CC1)C(=O)CC1C=CC=CC=1)C1C(C)=CC(=CC=1C)C

2-phenyl-1-4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-ylethan-1-one Pricemore >>

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F3083-0019-2μmol
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F3083-0019-10mg
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Additional information on 2-phenyl-1-4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-ylethan-1-one

Research Brief on 2-phenyl-1-4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-ylethan-1-one (CAS: 701928-17-8)

2-phenyl-1-4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-ylethan-1-one (CAS: 701928-17-8) is a chemical compound of significant interest in the field of medicinal chemistry and drug discovery. Recent studies have focused on its potential as a key intermediate or active pharmaceutical ingredient (API) in the development of novel therapeutics. This research brief synthesizes the latest findings related to this compound, highlighting its chemical properties, biological activities, and potential applications in drug development.

The compound's unique structure, featuring a phenyl-ethanone moiety linked to a piperazine ring substituted with a 2,4,6-trimethylbenzenesulfonyl group, suggests potential interactions with various biological targets. Recent investigations have explored its role as a modulator of specific enzymes or receptors, particularly in the context of neurological disorders and inflammatory diseases. Computational modeling studies have predicted favorable binding affinities for certain protein targets, warranting further experimental validation.

In synthetic chemistry, 701928-17-8 has been utilized as a building block for more complex molecular architectures. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its effectiveness as a precursor in the synthesis of potential kinase inhibitors. The researchers reported a novel multi-step synthetic route that achieved an overall yield of 68%, with the compound serving as a crucial intermediate in the formation of the final active molecules.

Pharmacological evaluations of derivatives containing this structural motif have shown promising results in preclinical models. In particular, analogs of 2-phenyl-1-4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-ylethan-1-one have demonstrated selective activity against certain cancer cell lines, with IC50 values in the low micromolar range. These findings were recently presented at the American Chemical Society's annual meeting, suggesting potential applications in oncology drug development.

From a safety and toxicology perspective, preliminary studies indicate that the compound exhibits favorable pharmacokinetic properties, including reasonable metabolic stability and moderate plasma protein binding. However, comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling remains to be completed, as noted in a recent review article in Bioorganic & Medicinal Chemistry Letters.

Looking forward, researchers are particularly interested in exploring the compound's potential as a scaffold for developing selective serotonin receptor modulators. Early-stage investigations suggest that structural modifications to the piperazine ring could yield compounds with enhanced specificity for certain receptor subtypes, potentially leading to new treatments for mood disorders or neurodegenerative diseases.

The industrial significance of 701928-17-8 is also growing, with several pharmaceutical companies including it in their patent applications for new drug candidates. A recent patent analysis revealed that the compound or its close derivatives appear in at least five new drug patent filings in the past two years, primarily in applications related to central nervous system disorders and inflammatory conditions.

In conclusion, 2-phenyl-1-4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-ylethan-1-one represents a promising chemical entity with multiple potential applications in drug discovery. Continued research into its biological activities, synthetic utility, and structure-activity relationships will be crucial for fully realizing its therapeutic potential. The compound's versatility as both a potential active ingredient and a synthetic intermediate makes it a valuable focus for ongoing and future research efforts in chemical biology and pharmaceutical development.

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